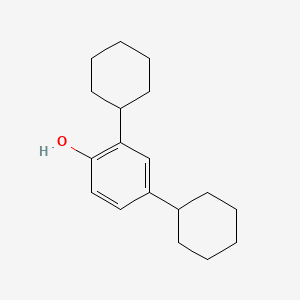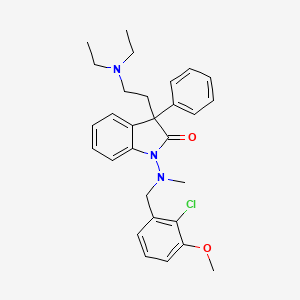
Titanium(2+) chloride--butan-1-ol (1/2/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(2+) chloride–butan-1-ol (1/2/2) is a chemical compound that combines titanium chloride with butan-1-ol in a specific stoichiometric ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Titanium(2+) chloride–butan-1-ol (1/2/2) typically involves the reaction of titanium(IV) chloride with butan-1-ol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The general reaction can be represented as follows:
TiCl4+2C4H9OH→TiCl2(C4H9OH)2+2HCl
Industrial Production Methods
In an industrial setting, the production of Titanium(2+) chloride–butan-1-ol (1/2/2) may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium(2+) chloride–butan-1-ol (1/2/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The butan-1-ol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various alcohols, amines, or other ligands can be used to replace butan-1-ol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions may produce a variety of titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium(2+) chloride–butan-1-ol (1/2/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other titanium compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored for applications in biochemistry and molecular biology.
Medicine: Research is ongoing to investigate its potential use in medical treatments and drug delivery systems.
Industry: It is used in the production of advanced materials, coatings, and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which Titanium(2+) chloride–butan-1-ol (1/2/2) exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium ion can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) chloride: A common titanium compound used in various industrial applications.
Titanium isopropoxide: Used in the synthesis of chiral organic compounds and as a precursor for titanium dioxide.
Titanium dioxide: Widely used as a pigment, in photocatalysis, and in sunscreen formulations.
Uniqueness
Titanium(2+) chloride–butan-1-ol (1/2/2) is unique due to its specific stoichiometry and the presence of butan-1-ol ligands. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
32448-94-5 |
|---|---|
Molekularformel |
C8H20Cl2O2Ti |
Molekulargewicht |
267.01 g/mol |
IUPAC-Name |
butan-1-ol;titanium(2+);dichloride |
InChI |
InChI=1S/2C4H10O.2ClH.Ti/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
FWCTZJNNLCYVMA-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCO.CCCCO.[Cl-].[Cl-].[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
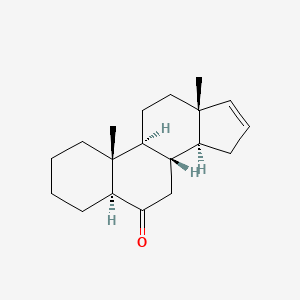

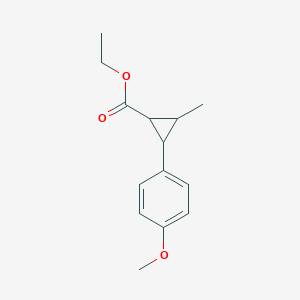


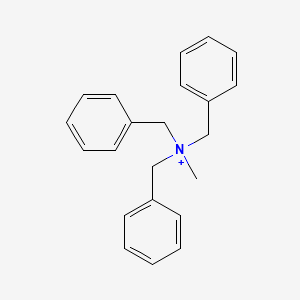
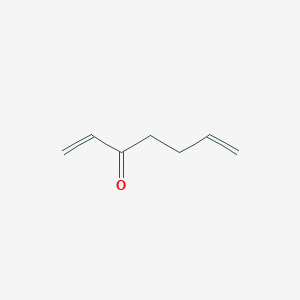

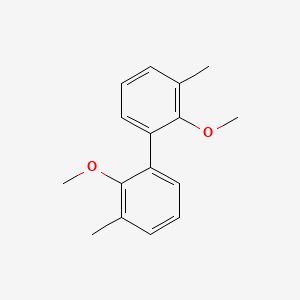
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
